![molecular formula C20H12BrNO B14170376 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one CAS No. 3405-13-8](/img/structure/B14170376.png)
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one is a chemical compound known for its unique structure and properties It is a derivative of fluorenone, which is a polycyclic aromatic ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position . The subsequent reaction with an appropriate amine derivative introduces the phenylmethylideneamino group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The phenylmethylideneamino group can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce oxides or reduced forms of the compound .
Applications De Recherche Scientifique
3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and the phenylmethylideneamino group play crucial roles in binding to these targets, influencing their activity. The compound can modulate pathways involved in cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-9H-fluoren-9-one: Lacks the phenylmethylideneamino group, resulting in different chemical properties and applications.
2-Amino-3-bromo-9-fluorenone: Contains an amino group instead of the phenylmethylideneamino group, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the bromine atom and the phenylmethylideneamino group in 3-Bromo-2-{[(e)-phenylmethylidene]amino}-9h-fluoren-9-one makes it unique compared to its analogs. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
3405-13-8 |
|---|---|
Formule moléculaire |
C20H12BrNO |
Poids moléculaire |
362.2 g/mol |
Nom IUPAC |
2-(benzylideneamino)-3-bromofluoren-9-one |
InChI |
InChI=1S/C20H12BrNO/c21-18-10-16-14-8-4-5-9-15(14)20(23)17(16)11-19(18)22-12-13-6-2-1-3-7-13/h1-12H |
Clé InChI |
JENQTJINIMTWFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=C(C=C3C4=CC=CC=C4C(=O)C3=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

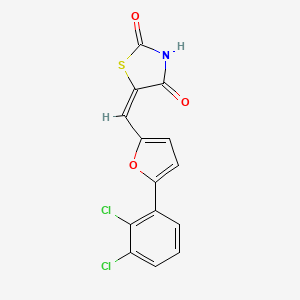
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
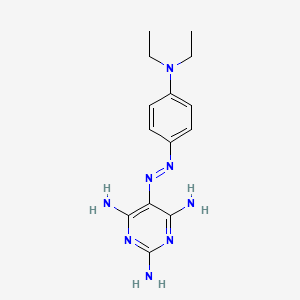
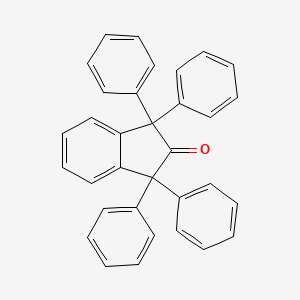
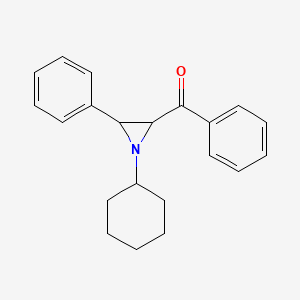
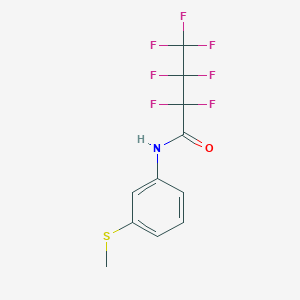

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)


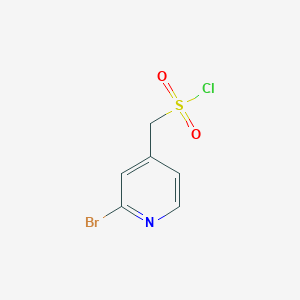
![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)
